![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/no-structure.png)

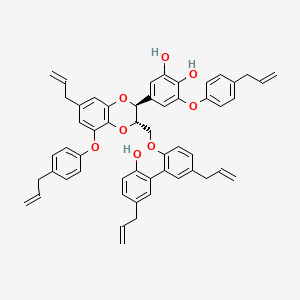

2-phenyliMidazole[4,5f][1,10]phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyliMidazole[4,5f][1,10]phenanthroline is a complex that has been studied for its various properties. It has been used in the synthesis of Ruthenium (II) complexes and has shown third order nonlinear optical properties . It has also been used in the development of fluorescent probes for specific recognition of ATP .

Synthesis Analysis

The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves the conversion of substituted aldehydes and 1,10,phenanthroline-5-dione under solvent-free conditions . The process involves grinding 1,10,phenanthroline-5dione, aromatic aldehydes, and ammonium acetate in the presence of [HBim] BF 4 ionic liquid as a catalyst .Chemical Reactions Analysis

2-phenyliMidazole[4,5f][1,10]phenanthroline has been used in the development of Zn (II) complexes that selectively detect ATP over other phosphate-based biologically important anions . The variation in the emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for 2-phenyliMidazole[4,5f][1,10]phenanthroline could involve further exploration of its properties and potential applications. For instance, its use in the development of fluorescent probes for ATP detection suggests potential applications in clinical biology and diagnostic applications . Additionally, its role in the synthesis of Ruthenium (II) complexes suggests potential applications in the field of nonlinear optics .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline can be achieved through a multi-step process involving the reaction of starting materials with specific reagents to form intermediate compounds, which are then further reacted to yield the final product.", "Starting Materials": ["2-phenyl-1H-imidazole", "2,9-dibromo-1,10-phenanthroline", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Methanol", "Sodium thiosulfate", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Synthesis of 2-phenyl-1H-imidazole-4-carbaldehyde by reacting 2-phenyl-1H-imidazole with DMF and acetic acid in the presence of hydrogen peroxide", "Step 2: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid by reacting 2-phenyl-1H-imidazole-4-carbaldehyde with sodium chlorite and acetic acid", "Step 3: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester by reacting 2-phenyl-1H-imidazole-4-carboxylic acid with methanol and sulfuric acid", "Step 4: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester with 2,9-dibromo-1,10-phenanthroline in the presence of sodium hydride and DMF", "Step 5: Synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct with sodium thiosulfate and water" ] } | |

Numéro CAS |

171565-44-9 |

Nom du produit |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Formule moléculaire |

C6H6Br3N |

Poids moléculaire |

0 |

Synonymes |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.